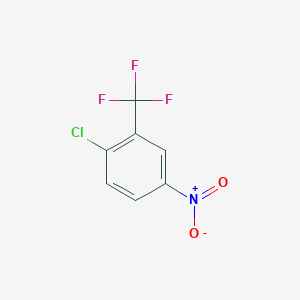

2-Chloro-5-nitrobenzotrifluoride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9467. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-chloro-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQROXDLWVGFPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061130 | |

| Record name | 2-Chloro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-37-7 | |

| Record name | 2-Chloro-5-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 777-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-α,α,α-trifluoro-5-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-nitrobenzotrifluoride (CAS 777-37-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzotrifluoride, with the CAS number 777-37-7, is a polysubstituted aromatic organic compound.[1] Its structure, featuring a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and a trifluoromethyl group, imparts significant chemical reactivity and makes it a versatile intermediate in organic synthesis.[1][2] This guide provides an in-depth overview of its properties, applications, and safety considerations, tailored for professionals in research and development. The unique combination of functional groups makes this compound a valuable building block, particularly in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[2][3][4] The trifluoromethyl group is especially noted for enhancing the lipophilicity and metabolic stability of molecules, which are desirable traits in drug discovery.[2][4]

Physicochemical Properties

This compound is typically a yellow liquid under normal conditions.[5][6] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 777-37-7 | [7][8] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [5][8] |

| Molecular Weight | 225.55 g/mol | [7][8] |

| Appearance | Yellow Liquid | [5][6] |

| Boiling Point | 108 °C at 10 mmHg | [1][7] |

| Density | 1.527 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.508 | [7] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [7] |

| IUPAC Name | 1-chloro-4-nitro-2-(trifluoromethyl)benzene | [8] |

| Synonyms | 2-Chloro-5-nitro-α,α,α-trifluorotoluene, 4-Nitro-2-(trifluoromethyl)chlorobenzene | [7][8] |

| InChI | 1S/C7H3ClF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10,11)/h1-3H | [7] |

| InChIKey | HQROXDLWVGFPDE-UHFFFAOYSA-N | [7] |

| SMILES | [O-]--INVALID-LINK--c1ccc(Cl)c(c1)C(F)(F)F | [7] |

Safety and Hazard Information

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or inhaled.[5][6] It causes skin and serious eye irritation and may cause respiratory irritation.[5][9] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a suitable respirator, should be used when handling this chemical.[7][9]

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [7] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [9] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7][8][9] |

| Precautionary Statements | P261: Avoid breathing dust/fumes/mist/vaporsP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP271: Use only outdoors or in a well-ventilated areaP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][9] |

| Storage Class | 10 - Combustible liquids | [7] |

| Target Organs | Respiratory system | [7] |

| WGK | WGK 3 | [7] |

Synthesis and Reactivity

Synthesis Workflow

A common synthesis route involves the nitration of 2-chlorobenzotrifluoride. The process generally consists of mixing the starting material with concentrated sulfuric acid and concentrated nitric acid.[10] The reaction mixture is then processed to isolate the final product.

Experimental Protocol: Illustrative Synthesis

The following is a representative protocol for the synthesis of this compound:

-

Concentrated sulfuric acid and concentrated nitric acid are mixed and preheated.[10]

-

This compound is introduced into the acid mixture to initiate the nitration reaction.[10]

-

The reaction solution is cooled and then subjected to liquid-liquid separation.[1]

-

The organic phase, containing the product, is washed with a saturated sodium bicarbonate solution until neutral and subsequently dried with anhydrous sodium sulfate.[1]

-

The solvent is evaporated under reduced pressure to yield the final product as a yellow oil.[1] A reported yield for a similar process was 96.13% with a purity of 99.29%.[1]

Reactivity

The compound is stable under normal conditions.[6] However, it is incompatible with strong oxidizing agents and strong bases.[5][6] Thermal decomposition can generate hazardous products, including carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[6][9] The nitro group can be reduced to an amine, and the chlorine atom can be displaced via nucleophilic aromatic substitution, opening pathways for the synthesis of diverse derivatives.[4]

Applications in Research and Industry

This compound is a key intermediate in the synthesis of high-value products, particularly in the agrochemical and pharmaceutical industries.[2]

References

- 1. This compound | 777-37-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound 97 777-37-7 [sigmaaldrich.com]

- 8. This compound | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

physical and chemical properties of 2-Chloro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzotrifluoride, with CAS number 777-37-7, is a polysubstituted aromatic organic compound.[1] Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a reactive chlorine atom on a benzene (B151609) ring, makes it a highly versatile intermediate in organic synthesis.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, applications, and safety information, tailored for professionals in research and development. The presence of electron-withdrawing groups and the trifluoromethyl moiety imparts unique reactivity and desirable characteristics for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]

Core Properties and Identification

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: Physical Properties

| Property | Value |

| Physical Form | White or Colorless to Yellow powder, lump, or clear liquid[4] |

| Melting Point | 20.0 to 23.0 °C[4] |

| Boiling Point | 108 °C at 10 mmHg[1][4][5] |

| Density | 1.527 g/mL at 25 °C[1][5] |

| Refractive Index (n20/D) | 1.508[5] |

| Flash Point | 99 °C (210.2 °F) - closed cup[5] |

Table 2: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₇H₃ClF₃NO₂[6][7][8] |

| Molecular Weight | 225.55 g/mol [5][7] |

| CAS Number | 777-37-7[5][7] |

| IUPAC Name | 1-chloro-4-nitro-2-(trifluoromethyl)benzene[7] |

| Synonyms | 2-Chloro-5-nitro-α,α,α-trifluorotoluene, 4-Nitro-2-(trifluoromethyl)chlorobenzene[5][7] |

| InChI | 1S/C7H3ClF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10,11)/h1-3H[5] |

| InChIKey | HQROXDLWVGFPDE-UHFFFAOYSA-N[5][7] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(F)(F)F)Cl[7] |

Synthesis Protocol

This compound is commonly synthesized via the nitration of 2-chlorobenzotrifluoride (B151601). A continuous-flow synthesis method has been reported, which offers enhanced control and efficiency over traditional batch processes.[9]

Experimental Protocol: Nitration of 2-Chlorobenzotrifluoride[1][4][13]

Materials and Equipment:

-

2-Chlorobenzotrifluoride (o-chlorobenzotrifluoride)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Continuous-flow millireactor system with preheating modules and a cooling module

-

Flow pumps

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: Add 400 g of 2-chlorobenzotrifluoride to a designated feedstock container connected to a preheating module. In a separate preheating module, mix concentrated sulfuric acid and concentrated nitric acid.[10]

-

Reaction:

-

Using flow pumps, introduce the reactants into the reaction module at the following rates:

-

Maintain a molar ratio of 2-chlorobenzotrifluoride to nitric acid of 1:1.2 and a mass ratio of concentrated nitric acid to concentrated sulfuric acid of 1:4.0.[1][4]

-

The reaction residence time is approximately 55 seconds.[1][4]

-

Work-up:

-

The reaction mixture exiting the reactor is passed through a cooling module set to 25°C.[1][4]

-

Collect the cooled reaction solution and perform a liquid-liquid separation.[1][4]

-

Extract the acidic aqueous phase with 270 mL of dichloromethane and combine the organic phases.[1][4]

-

Wash the combined organic phase with a saturated sodium bicarbonate solution until it is neutral.[1][4]

-

-

Isolation:

Caption: Synthesis workflow for this compound.

Applications in Synthesis

The unique substitution pattern of this compound makes it a valuable building block for more complex molecules. Its primary utility lies in its role as a chemical intermediate.[2][3]

-

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common feature in modern pharmaceuticals, known to enhance metabolic stability and lipophilicity.[2]

-

Agrochemicals: It is an essential building block for creating effective pesticides, herbicides, and fungicides.[3] The trifluoromethyl group can increase the biological activity of these agricultural products.[3]

-

Advanced Materials: The compound is used to prepare diamine monomers containing trifluoromethyl groups. These monomers are then polymerized to create soluble polyimides, which are high-performance polymers with various industrial applications.[1]

The reactivity of the molecule allows for several key transformations:

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine (NH₂), which opens pathways to a wide range of derivatives, including amides, ureas, and other nitrogen-containing functionalities.

Caption: Role as a versatile chemical intermediate in synthesis.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While raw spectral data is not provided in the cited literature, the availability of various spectroscopic analyses has been noted.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are available for this compound.[7][11] These techniques are crucial for elucidating the carbon-hydrogen framework and confirming the presence and environment of the fluorine atoms.

-

Mass Spectrometry (MS): GC-MS data is available, which can be used to determine the molecular weight (m/z 225) and fragmentation pattern, further confirming the compound's identity.[7]

-

Infrared (IR) Spectroscopy: IR spectra can identify characteristic functional groups, such as the nitro group (strong absorptions typically around 1530 cm⁻¹ and 1350 cm⁻¹) and C-Cl and C-F bonds.[7]

-

UV-Vis Spectroscopy: UV-Vis spectra provide information about the electronic transitions within the molecule.[7]

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE) and engineering controls should always be used.

Table 3: GHS Hazard Information

| Category | Classification |

| Pictogram | GHS07 (Exclamation Mark)[12] |

| Signal Word | Warning[5][12] |

| Hazard Statements | H302: Harmful if swallowed.[7][12] H315: Causes skin irritation.[7][12] H319: Causes serious eye irritation.[7][12] H335: May cause respiratory irritation.[12] |

| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[12] P264: Wash skin thoroughly after handling.[12] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[6] Keep away from heat, sparks, and flame.[6] |

| Incompatible Materials | Strong oxidizing agents, Strong bases.[6] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.[6]

-

Skin Protection: Wear chemically resistant gloves and protective clothing.[6]

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator with an appropriate filter (e.g., type ABEK).

References

- 1. This compound | 777-37-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-氯-5-硝基三氟甲苯 | 777-37-7 [m.chemicalbook.com]

- 5. This compound 97 777-37-7 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 777-37-7 | this compound [fluoromart.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. 5-Chloro-2-nitrobenzotrifluoride(118-83-2) 1H NMR [m.chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 2-Chloro-5-nitrobenzotrifluoride: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitrobenzotrifluoride, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its molecular structure, physicochemical properties, spectroscopic characterization, and its significant role in the synthesis of bioactive compounds, particularly antitubercular agents.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₃ClF₃NO₂, is a substituted aromatic compound.[1][2] The benzene (B151609) ring is functionalized with a chlorine atom, a nitro group, and a trifluoromethyl group, which contribute to its reactivity and utility as a versatile building block in organic synthesis.[3]

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-chloro-4-nitro-2-(trifluoromethyl)benzene | [1] |

| Synonyms | 2-Chloro-5-nitro-α,α,α-trifluorotoluene, 4-Nitro-2-(trifluoromethyl)chlorobenzene | [1] |

| CAS Number | 777-37-7 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |

| Molecular Weight | 225.55 g/mol | [1][2] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C(F)(F)F)Cl | [1] |

| InChI | 1S/C7H3ClF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10,11)/h1-3H | [1] |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Appearance | Liquid | |

| Boiling Point | 108 °C at 10 mmHg | [3] |

| Density | 1.527 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.508 | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data provides a summary of the expected spectral characteristics.

Table 3: Spectroscopic Data for this compound

| Technique | Data Source/Reference |

| ¹H NMR | [1] |

| ¹³C NMR | [1] |

| IR | [1] |

| Mass Spectrometry | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2-chlorobenzotrifluoride (B151601). The following is a representative experimental protocol.[4]

Materials:

-

2-chlorobenzotrifluoride

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (fuming)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reactor, cool concentrated sulfuric acid to 0-5 °C.

-

Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to create the nitrating mixture.

-

To the nitrating mixture, add 2-chlorobenzotrifluoride dropwise, ensuring the reaction temperature is maintained between 0-10 °C.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation.

Role in Drug Development: A Precursor to Antitubercular Agents

This compound is a critical starting material in the synthesis of a promising class of antitubercular agents known as benzothiazinones (BTZs).[5] Notably, two BTZ candidates, BTZ043 and PBTZ169 (macozinone), have advanced to clinical trials.[5]

Synthetic Pathway to Benzothiazinones

The synthesis of the BTZ core involves a multi-step process starting from this compound or its derivatives. A key transformation is the nucleophilic aromatic substitution of the chlorine atom, followed by cyclization to form the benzothiazinone ring system.

Caption: Synthetic route from this compound to antitubercular agents.

Mechanism of Action of Benzothiazinone Derivatives

The antitubercular activity of benzothiazinones stems from their ability to inhibit a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Specifically, BTZs target decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme involved in the arabinogalactan (B145846) biosynthesis pathway.[5] Inhibition of DprE1 disrupts the formation of the mycobacterial cell wall, leading to cell death.

Caption: Inhibition of DprE1 by benzothiazinones disrupts mycobacterial cell wall synthesis.

Analytical Workflow

Quality control and characterization of this compound and its derivatives are crucial in a drug development setting. A typical analytical workflow involves a combination of chromatographic and spectroscopic techniques.

Caption: A typical analytical workflow for the quality control of this compound.

References

- 1. This compound | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 777-37-7 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Chloro-5-nitrobenzotrifluoride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-nitrobenzotrifluoride, a key intermediate in various synthetic applications. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following tables summarize the key parameters for ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Parameter | Value |

| Spectrometer | Varian A-60D |

Specific chemical shift and coupling constant data for the aromatic protons were not available in the searched resources. Typically, for a trisubstituted benzene (B151609) ring of this nature, complex splitting patterns would be expected in the aromatic region (approximately 7.0-8.5 ppm).

¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Parameter | Value |

| Instrument Name | Varian XL-100 |

A detailed peak list with specific chemical shifts for each carbon atom was not available in the searched resources. Aromatic carbons typically resonate in the range of 120-170 ppm, and the carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.

¹⁹F NMR Data

The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the trifluoromethyl group.

Specific chemical shift data for the ¹⁹F NMR spectrum was not available in the searched resources. The trifluoromethyl group in this environment is expected to show a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds.

| Parameter | Value |

| Technique | Attenuated Total Reflectance (ATR) |

| Source of Sample | Aldrich |

| Catalog Number | C60406 |

A detailed peak list with corresponding vibrational modes was not available in the searched resources. However, the spectrum is expected to show characteristic peaks for:

-

Aromatic C-H stretching

-

C-Cl stretching

-

Asymmetric and symmetric NO₂ stretching

-

C-F stretching of the CF₃ group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

GC-MS Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

| Parameter | Value |

| Library | Main library |

| Total Peaks | 140 |

| m/z Top Peak | 179 |

| m/z 2nd Highest | 225 |

| m/z 3rd Highest | 144 |

The peak at m/z 225 likely corresponds to the molecular ion [M]⁺ of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproduction and verification of spectroscopic data.

NMR Spectroscopy (General Protocol)

A general procedure for obtaining NMR spectra of aromatic compounds is as follows:

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-nitrobenzotrifluoride. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectrum based on established substituent chemical shift (SCS) effects of the chloro, nitro, and trifluoromethyl groups on a benzene (B151609) ring. This predictive approach offers valuable insights for the structural elucidation and characterization of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound are summarized below. These values were estimated by applying additive substituent effects to the known chemical shift of benzene (¹H: 7.34 ppm, ¹³C: 128.5 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.4 - 8.6 | Doublet (d) | J ≈ 2.5 Hz (⁴J) |

| H-4 | 8.2 - 8.4 | Doublet of Doublets (dd) | J ≈ 8.5 Hz (³J), J ≈ 2.5 Hz (⁴J) |

| H-6 | 7.8 - 8.0 | Doublet (d) | J ≈ 8.5 Hz (³J) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 (C-CF₃) | 130 - 135 | Quartet (q) |

| C-2 (C-Cl) | 133 - 137 | Singlet (s) |

| C-3 (C-H) | 125 - 129 | Singlet (s) |

| C-4 (C-H) | 128 - 132 | Singlet (s) |

| C-5 (C-NO₂) | 147 - 151 | Singlet (s) |

| C-6 (C-H) | 123 - 127 | Singlet (s) |

| CF₃ | 120 - 124 | Quartet (q) |

Experimental Protocols

The following outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds like this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid sample or measure 5-10 µL of the liquid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube.

-

Ensure complete dissolution of the sample. If necessary, use a vortex mixer or sonication to aid dissolution.

2. NMR Spectrometer Setup:

-

The spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz, 400 MHz, or 500 MHz.

-

The instrument should be equipped with a broadband probe that allows for the observation of ¹H and ¹³C nuclei.

3. ¹H NMR Acquisition Parameters:

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse sequence is generally sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

Spectral Width: Set a spectral width that encompasses the entire aromatic and aliphatic regions (e.g., 0-12 ppm).

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

4. ¹³C NMR Acquisition Parameters:

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: Set a spectral width that covers the typical range for organic compounds (e.g., 0-220 ppm).

-

Referencing: Chemical shifts are referenced to the deuterated solvent signal.

Structural Analysis and Signal Assignment

The predicted NMR data is based on the additive effects of the three substituents on the benzene ring.

¹H NMR Spectrum Analysis: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H-3: This proton is meta to the chloro group and ortho to the nitro group. The strong electron-withdrawing nature of the nitro group will cause a significant downfield shift. It is expected to appear as a doublet due to a small four-bond coupling (⁴J) with H-6.

-

H-4: This proton is para to the chloro group and meta to the nitro and trifluoromethyl groups. It will be shifted downfield and is expected to appear as a doublet of doublets due to coupling with both H-3 (four-bond coupling) and H-6 (three-bond coupling).

-

H-6: This proton is ortho to the chloro group and meta to the nitro group. It will also be shifted downfield and is expected to appear as a doublet due to a three-bond coupling (³J) with H-4.

¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.

-

Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (typically 120-150 ppm). The carbons directly attached to the electronegative substituents (C-Cl and C-NO₂) will be shifted further downfield. The carbon bearing the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will also appear as a quartet and will be found in the typical range for trifluoromethyl groups.

Visualization of NMR Signal Relationships

The following diagrams illustrate the logical relationships between the substituents and the resulting NMR signals.

Caption: Molecular structure and predicted NMR signal correlations.

The following diagram illustrates the workflow for predicting NMR spectra based on substituent effects.

Caption: Workflow for predicting NMR spectra using substituent effects.

Solubility of 2-Chloro-5-nitrobenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzotrifluoride, a halogenated nitroaromatic compound, serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound and related compounds, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Data Presentation: Solubility of this compound and Structurally Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Organic Solvents | Ambient | Generally described as soluble. |

| Water | Ambient | Insoluble.[1][2][3] | |

| p-Chlorobenzotrifluoride | Organic Solvents | Ambient | Miscible with many organic solvents.[4] |

| Water | 20 | 29 mg/L[5] | |

| Water | 20 | 33.8 mg/L | |

| Nitrobenzene | Ethanol, Diethyl Ether, Acetone, Benzene | Ambient | Very soluble/Freely soluble.[6] |

| Carbon Tetrachloride | Ambient | Slightly soluble.[6] | |

| Water | 20 | 0.19 g/100mL[6] | |

| Water | 25 | 2.09 g/L[6] | |

| 3-Nitrobenzotrifluoride | Ethanol, Acetone | Ambient | Soluble.[7] |

| Water | 20 | 0.4 g/L[8] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid solute like this compound in organic solvents.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted standard for determining equilibrium solubility.

a. Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringes and syringe filters (pore size compatible with the solvent and to remove any undissolved solute)

-

Volumetric flasks and pipettes

b. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The excess solute should be visibly present as a separate phase.

-

Equilibration: Place the vials in the thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation ensures intimate contact between the solute and the solvent.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To avoid drawing any undissolved solute, the syringe tip should be positioned in the upper portion of the liquid phase. Attach a syringe filter to the syringe.

-

Sample Analysis (Gravimetric):

-

Dispense the filtered, saturated solution into a pre-weighed, dry vial.

-

Record the exact mass of the saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Once the solvent is completely removed, weigh the vial containing the solute residue.

-

-

Calculation: The solubility can be calculated as follows:

-

Mass of solute = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of saturated solution) - (Mass of solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Spectroscopic Method

This method is suitable when the solute has a distinct chromophore and is useful for determining lower solubilities.

a. Materials and Apparatus:

-

All materials from the Isothermal Shake-Flask Method

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

b. Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Equilibration and Sampling: Follow steps 1-4 of the Isothermal Shake-Flask Method to prepare a saturated solution and obtain a clear, filtered sample.

-

Sample Analysis (Spectroscopic):

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of a liquid solute in an organic solvent.

Caption: Logical relationship between the compound, its solubility, influencing factors, and applications.

References

- 1. scribd.com [scribd.com]

- 2. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. greenchemindustries.com [greenchemindustries.com]

- 5. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 6. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-nitrobenzotrifluoride from 2-Chlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-nitrobenzotrifluoride, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] The primary method detailed is the nitration of 2-chlorobenzotrifluoride (B151601) using a mixed acid reagent system. This document offers detailed experimental protocols, quantitative data, and a visual representation of the process workflow to support research and development activities.

Reaction Overview

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-chlorobenzotrifluoride. A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, is used to introduce a nitro group (-NO₂) onto the benzene (B151609) ring at the position para to the chlorine atom and meta to the trifluoromethyl group. The trifluoromethyl group is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The regioselectivity of the reaction is controlled by the directing effects of these substituents.

Experimental Protocol: Continuous Flow Nitration

The following protocol is adapted from a high-yield continuous flow process, which offers excellent control over reaction parameters.[2][3]

2.1. Reagent Preparation:

-

Feedstock I: 400 g of 2-chlorobenzotrifluoride (o-chlorobenzotrifluoride).[2]

-

Feedstock II: Concentrated sulfuric acid.[2]

-

Feedstock III: Concentrated nitric acid.[2]

-

A mixed acid solution is prepared from Feedstocks II and III. The mass ratio of concentrated nitric acid to concentrated sulfuric acid is 1:4.0.[2][3]

-

The molar ratio of 2-chlorobenzotrifluoride to nitric acid is maintained at 1:1.2.[2][3]

2.2. Reaction Procedure:

-

Feedstock I (2-chlorobenzotrifluoride) is added to a preheating module.[2]

-

The mixed acid (Feedstocks II and III) is prepared and preheated in a separate module.[2]

-

The preheated feedstocks are continuously introduced into a reaction module for the nitrification reaction.[2] The flow rates are controlled by a flow pump to be:

-

The reaction temperature is strictly maintained at 60°C.[2][3]

-

The reaction residence time within the module is 55 seconds.[2][3]

-

The reaction mixture exiting the module is immediately passed through a cooling module set to 25°C.[2][3]

2.3. Product Isolation and Purification:

-

The cooled reaction solution is collected for liquid-liquid separation.[2]

-

The acid phase is separated and extracted with 270 mL of dichloromethane (B109758) to recover any dissolved product.[2][3]

-

The organic phases are combined.[2]

-

The combined organic phase is washed with a saturated sodium bicarbonate solution until it is neutral.[2][3]

-

The neutralized organic phase is dried using anhydrous sodium sulfate.[2][3]

-

The solvent is evaporated under reduced pressure to yield the final product, this compound, as a yellow oil.[2][3]

Quantitative Data

The following tables summarize the key quantitative parameters from the described continuous flow synthesis.

Table 1: Reaction Conditions and Parameters

| Parameter | Value |

|---|---|

| Reaction Type | Continuous Flow Nitration |

| Reaction Temperature | 60°C[2][3] |

| Residence Time | 55 seconds[2][3] |

| Cooling Temperature | 25°C[2][3] |

Table 2: Reagent Ratios and Flow Rates

| Reagent/Parameter | Value |

|---|---|

| Molar Ratio (2-chlorobenzotrifluoride : Nitric Acid) | 1 : 1.2[2][3] |

| Mass Ratio (Concentrated Nitric Acid : Sulfuric Acid) | 1 : 4.0[2][3] |

| Flow Rate (2-chlorobenzotrifluoride) | 15 mL/min[2][3] |

| Flow Rate (Concentrated Sulfuric Acid) | 18 mL/min[2][3] |

| Flow Rate (Concentrated Nitric Acid) | 11.5 mL/min[2][3] |

Table 3: Yield and Purity of this compound

| Parameter | Value |

|---|---|

| Starting Material Mass | 400 g[2] |

| Final Product Mass | 480.36 g[2] |

| Yield | 96.13% [2][3] |

| Purity | 99.29% [2][3] |

| Appearance | Yellow Oil[2][3] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the continuous synthesis of this compound.

References

IUPAC name for 1-chloro-4-nitro-2-(trifluoromethyl)benzene

An In-depth Technical Guide to 1-chloro-4-nitro-2-(trifluoromethyl)benzene

This guide provides a comprehensive overview of 1-chloro-4-nitro-2-(trifluoromethyl)benzene, a versatile chemical intermediate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and safety considerations. This compound is a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.

Physicochemical Properties

1-chloro-4-nitro-2-(trifluoromethyl)benzene, also known by its synonym 2-Chloro-5-nitrobenzotrifluoride, is a substituted aromatic compound.[1] Its physical state can vary from a white or colorless to yellow powder, lump, or clear liquid, depending on the ambient temperature.[2][3] The presence of chloro, nitro, and trifluoromethyl groups on the benzene (B151609) ring imparts specific reactivity and properties, making it a valuable intermediate in organic synthesis.[4] It is generally considered insoluble in water but is soluble in apolar organic solvents such as benzene, toluene, and dichloromethane (B109758).[5]

The key quantitative physicochemical data for this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 777-37-7 |

| Molecular Formula | C₇H₃ClF₃NO₂[2][6] |

| Molecular Weight | 225.55 g/mol [2][6] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid[2][3] |

| Melting Point | 22 °C[2] |

| Boiling Point | 108 °C @ 10 mmHg[2][6] 232 °C @ 760 mmHg[7] |

| Density | 1.527 g/mL at 25 °C[2][6] |

| Refractive Index | n20/D 1.508[2][6] |

| Flash Point | 99 °C (210.2 °F) - closed cup[6] |

| Solubility | Insoluble in water; Soluble in apolar organic solvents[5] |

Synthesis Protocol

A common method for the synthesis of 1-chloro-4-nitro-2-(trifluoromethyl)benzene is through the nitration of 2-chlorobenzotrifluoride (B151601). The following protocol is based on a continuous-flow reaction, which offers enhanced control over reaction conditions and impurity profiles.[2][8]

Materials:

-

2-chlorobenzotrifluoride (o-chlorobenzotrifluoride)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Continuous-flow millireactor system with multiple preheating modules and a cooling module

-

Flow pumps

-

Liquid-liquid separator

-

Rotary evaporator

Methodology:

-

Preparation: Add 400 g of 2-chlorobenzotrifluoride to a preheating module. In a separate preheating module, mix concentrated sulfuric acid and concentrated nitric acid.[2]

-

Reaction: Introduce the three preheated feedstocks into the reaction module for the nitrification reaction. The flow rates are controlled by a flow pump as follows:

-

2-chlorobenzotrifluoride: 15 mL/min

-

Concentrated sulfuric acid: 18 mL/min

-

Concentrated nitric acid: 11.5 mL/min[2]

-

-

Temperature Control: Maintain the reaction temperature at 60°C and the subsequent cooling module temperature at 25°C.[2]

-

Work-up: Collect the reaction solution from the outlet of the cooling module and perform a liquid-liquid separation.[2]

-

Extraction: Add 270 mL of dichloromethane to the acid phase to extract the product and combine the organic phases.[2]

-

Neutralization and Drying: Wash the combined organic phase with a saturated sodium bicarbonate solution until neutral. Dry the organic layer with anhydrous sodium sulfate.[2]

-

Purification: Evaporate the solvent under reduced pressure to obtain the final product, this compound, as a yellow oil. This process typically yields a product with a purity of over 99%.[2]

Biological Activity and Safety

While specific signaling pathway interactions for 1-chloro-4-nitro-2-(trifluoromethyl)benzene are not well-documented in publicly available literature, its toxicological profile indicates significant biological effects. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][9] It is known to cause skin and serious eye irritation, with the respiratory system being a primary target organ for toxicity.[6][8][9] The trifluoromethyl group is known to enhance the biological activity and lipophilicity of molecules, a feature often exploited in the design of agrochemicals.[4]

Due to its hazardous nature, strict safety precautions are required when handling this compound. This includes the use of personal protective equipment such as protective goggles, gloves, and a respirator in a well-ventilated area.[9]

Visualized Experimental Workflow

The following diagram illustrates the synthesis workflow for 1-chloro-4-nitro-2-(trifluoromethyl)benzene as described in the experimental protocol.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 777-37-7 [chemicalbook.com]

- 3. This compound | 777-37-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound 97 777-37-7 [sigmaaldrich.com]

- 7. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 8. 777-37-7 | this compound [fluoromart.com]

- 9. fishersci.com [fishersci.com]

synonyms for 2-Chloro-5-nitro-α,α,α-trifluorotoluene

An In-depth Technical Guide to 2-Chloro-5-nitro-α,α,α-trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-nitro-α,α,α-trifluorotoluene, a key intermediate in organic synthesis. The document details its chemical synonyms, physical and chemical properties, and provides explicit experimental protocols for its preparation and subsequent reactions.

Chemical Synonyms

2-Chloro-5-nitro-α,α,α-trifluorotoluene is also known by a variety of other names. A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

Common Synonyms:

-

2-Chloro-5-nitrobenzotrifluoride[2]

-

4-Chloro-3-(trifluoromethyl)nitrobenzene[2]

-

2-(Trifluoromethyl)-4-nitrochlorobenzene

-

3-(Trifluoromethyl)-4-chloronitrobenzene[2]

-

Toluene (B28343), 2-chloro-α,α,α-trifluoro-5-nitro-[2]

Systematic & Other Names:

-

Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-[2]

-

4-Nitro-2-(trifluoromethyl)chlorobenzene[2]

-

5-Nitro-2-chlorobenzotrifluoride

-

NSC 9467[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Chloro-5-nitro-α,α,α-trifluorotoluene is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₃ClF₃NO₂ |

| Molecular Weight | 225.55 g/mol [2] |

| Appearance | Yellow oil |

| CAS Number | 777-37-7[2] |

| Density | 1.527 g/mL at 25 °C |

| Boiling Point | 108 °C at 10 mmHg |

| Refractive Index | n20/D 1.508 |

| Flash Point | 99 °C (closed cup) |

| Purity | 97% - 99.29%[1] |

Experimental Protocols

Detailed methodologies for the synthesis of 2-Chloro-5-nitro-α,α,α-trifluorotoluene and its use in a subsequent reaction are provided below.

Synthesis of 2-Chloro-5-nitro-α,α,α-trifluorotoluene

This protocol describes the nitration of o-chlorobenzotrifluoride to produce this compound.[1]

Materials:

-

o-Chlorobenzotrifluoride

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Preheating modules

-

Reaction module

-

Cooling module

-

Flow pumps

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Add 400 g of o-chlorobenzotrifluoride to a preheating module.

-

In a separate preheating module, mix concentrated sulfuric acid and concentrated nitric acid.

-

Introduce the o-chlorobenzotrifluoride, and the mixed acids into the reaction module.

-

Control the flow rates to 15 mL/min for o-chlorobenzotrifluoride, 18 mL/min for concentrated sulfuric acid, and 11.5 mL/min for concentrated nitric acid.

-

Maintain the reaction temperature at 60°C. The molar ratio of o-chlorobenzotrifluoride to nitric acid should be 1:1.2, and the mass ratio of concentrated nitric acid to concentrated sulfuric acid is 1:4.0. The reaction residence time is 55 seconds.[1]

-

Set the temperature of the cooling module to 25°C.

-

Collect the reaction solution from the outlet of the cooling module and perform a liquid-liquid separation.

-

Extract the acid phase with 270 mL of dichloromethane and combine the organic phases.

-

Wash the combined organic phase with a saturated sodium bicarbonate solution until neutral.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain this compound as a yellow oil.[1]

Expected Yield and Purity:

Synthesis of 2-Amino-5-nitro-trifluoromethyl toluene

This protocol details the aminolysis of this compound to produce 2-amido-5-nitrobenzotrifluoride.[3]

Materials:

-

2-Chloro-5-nitro-trifluoromethyl toluene (600g)

-

Methanol (600g)

-

Liquefied ammonia (B1221849) (300g)

Procedure:

-

In a suitable reaction vessel, combine 600g of 2-chloro-5-nitro-trifluoromethyl toluene and 600g of methanol.[3]

-

Add 300g of liquefied ammonia to the mixture.[3]

-

Heat the reaction mixture to 150°C and maintain for 20 hours.[3]

-

After the reaction is complete, cool the mixture to 15°C.[3]

-

Filter the resulting solid product.

-

Wash the filter cake twice with 600ml of a suitable washing solvent.

-

Dry the product to obtain 2-amino-5-nitro-trifluoromethyl toluene.

Expected Yield:

-

Yield: 87% (477g)[3]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2-Chloro-5-nitro-α,α,α-trifluorotoluene.

Caption: Workflow for the synthesis of 2-Chloro-5-nitro-α,α,α-trifluorotoluene.

Reaction Logical Relationship

The diagram below outlines the logical progression from the starting material to the intermediate and then to the final product described in the experimental protocols.

Caption: Logical relationship of the synthesis and subsequent reaction.

References

safety and handling precautions for 2-Chloro-5-nitrobenzotrifluoride

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 777-37-7), a key intermediate in the synthesis of fine chemicals and pharmaceuticals.[1][2] Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize the risk of exposure.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification: [3][4][5]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Chemical and Physical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for the safe design of experiments and handling procedures.

| Property | Value |

| CAS Number | 777-37-7[4][5][6] |

| Molecular Formula | C₇H₃ClF₃NO₂[4][5][6] |

| Molecular Weight | 225.55 g/mol [5][6][7] |

| Appearance | Yellow Liquid[3][6] |

| Boiling Point | 108 °C at 10 mmHg[1][6][7] |

| Density | 1.527 g/mL at 25 °C[1][6][7] |

| Flash Point | 98 - 99 °C (208.4 - 210.2 °F) - closed cup[3][6][7] |

| Refractive Index | n20/D 1.508 (lit.)[6][7] |

| Synonyms | 1-Chloro-2-(trifluoromethyl)-4-nitrobenzene, 2-Chloro-5-nitro-α,α,α-trifluorotoluene[4][6] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent accidental exposure and ensure chemical stability.

Engineering Controls

-

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8][9]

-

Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential.[9]

| Area | Recommended PPE |

| Eye/Face | Chemical safety goggles or safety glasses are mandatory. A face shield should be worn for procedures with a higher risk of splashing.[3][4][9] |

| Skin | Wear a chemical-resistant laboratory coat.[9] Protective gloves (e.g., Nitrile) must be worn. Inspect gloves for integrity before use and change them immediately if contaminated.[3][4][9] |

| Respiratory | In case of inadequate ventilation or when exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK EN14387).[3][7] |

| Footwear | Closed-toed, chemical-resistant shoes must be worn in the laboratory.[4][9] |

Handling Procedures

-

Do not handle the substance until all safety precautions have been read and understood.[4]

-

Avoid all personal contact, including the inhalation of vapors, mists, or sprays.[4][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4][8]

-

Use non-sparking tools and proper grounding procedures to prevent static discharge, as vapors may form flammable mixtures with air.[4]

-

Wash hands and any exposed skin thoroughly after handling.[3][4]

Storage Conditions

-

Keep the container tightly closed and stored in a locked-up area.[4]

-

Store away from heat, sparks, open flames, and other ignition sources.[3][4][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][4]

Emergency and First-Aid Protocols

Immediate and appropriate action is crucial in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[3][4][12] Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][12] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3][4] |

Accidental Release and Disposal

Spill Response Protocol

-

Minor Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3][8] Collect the material into a suitable, labeled container for disposal.[3][8] Ventilate the area and clean the spill site.

-

Major Spills: Evacuate all non-essential personnel from the area and move upwind.[8] Alert the emergency response team.[8] Only trained personnel equipped with full PPE, including respiratory protection, should attempt to contain the spill.[4][8] Prevent the spill from entering drains or waterways.[4][8]

Waste Disposal

-

Disposal of this compound and its containers must be handled as hazardous waste.

-

Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[4][13]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]

-

Specific Hazards: The substance is combustible.[7] Vapors may form flammable or explosive mixtures with air.[4] When heated to decomposition or in a fire, it may emit toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[3][4]

-

Fire-Fighting Instructions: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[3][4] Use a water spray to cool exposed containers.[4]

Visualized Workflows

The following diagrams illustrate critical safety workflows for handling this compound.

Caption: Risk assessment process before handling the chemical.

Caption: Decision-making workflow for responding to a chemical spill.

References

- 1. This compound | 777-37-7 [chemicalbook.com]

- 2. 777-37-7 | this compound [fluoromart.com]

- 3. fishersci.com [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. This compound | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 777-37-7 [sigmaaldrich.com]

- 7. This compound 97 777-37-7 [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. aksci.com [aksci.com]

In-Depth Technical Guide to the Material Safety of 2-Chloro-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 2-Chloro-5-nitrobenzotrifluoride (CAS No. 777-37-7), a key intermediate in various organic synthesis applications, including the development of active pharmaceutical ingredients (APIs).[1] This document consolidates critical safety information, handling procedures, and experimental protocols to ensure its safe use in a laboratory and research setting.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₃ClF₃NO₂.[2][3] It is also known by synonyms such as 2-Chloro-5-nitro-α,α,α-trifluorotoluene and 1-Chloro-4-nitro-2-(trifluoromethyl)benzene.[2][4]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 225.55 g/mol | [3][5] |

| Appearance | Yellow liquid | [2] |

| Odor | No information available | [2] |

| Boiling Point | 108 °C @ 10 mmHg | [5] |

| Density | 1.527 g/mL at 25 °C | [5] |

| Flash Point | 98 - 99 °C (208.4 - 210.2 °F) - closed cup | [2][5] |

| Refractive Index | 1.508 (at 20 °C) | [5] |

| Solubility | No information available | [2] |

| Vapor Pressure | No information available | [2] |

| Autoignition Temperature | No information available | [2] |

Hazard Identification and Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are summarized below.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

Toxicological and Ecological Information

Detailed quantitative toxicological and ecological data for this compound is limited, with many standard tests not having been fully investigated.

Table 3: Toxicological Data Summary

| Effect | Finding | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [2] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. | [2] |

| Mutagenic Effects | No information available. | [2] |

| Reproductive Effects | No information available. | [2] |

| Target Organs | Respiratory system. | [5] |

Table 4: Ecological Data Summary

| Parameter | Finding | Source(s) |

| Persistence and Degradability | No information available. | [2] |

| Bioaccumulation/Accumulation | No information available. | [2] |

| Mobility in Soil | No information available. | [2] |

| Aquatic Toxicity | No information available. | [6] |

Experimental Protocols

The following are summaries of standard methodologies for determining key physical properties cited in the safety data sheets.

Determination of Flash Point (Closed-Cup Method)

Based on ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.

-

Apparatus: A Pensky-Martens closed-cup tester is required, consisting of a test cup, lid, stirring device, heating source, and ignition source.

-

Procedure:

-

The test cup is filled with the liquid sample to a specified level.

-

The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

Determination of Density

Based on ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

-

Apparatus: A digital density meter, which typically uses an oscillating U-tube.

-

Procedure:

-

A small volume of the liquid sample is introduced into the oscillating U-tube of the density meter.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is then used, in conjunction with calibration data, to calculate and display the density of the liquid.

-

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate PPE. The following provides a general guideline.

Caption: Logical flow for selecting appropriate Personal Protective Equipment.

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe mist, vapors, or spray.[2] Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Accidental Release Measures

In the event of a spill, follow a structured response to mitigate the hazard.

Caption: Step-by-step workflow for cleaning up a chemical spill.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.

-

Methods for Containment and Clean-up: Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder.[2] Collect the absorbed material into a suitable, closed container for disposal.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 5: First-Aid Procedures

| Exposure Route | First-Aid Instructions | Source(s) |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention. | [2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Call a poison control center or doctor immediately. Rinse mouth. | [6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[2]

-

Specific Hazards: The product is a combustible liquid. Thermal decomposition can produce hazardous combustion products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (B91410) (HF), and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known.

-

Chemical Stability: The product is stable under normal conditions of use and storage.[2]

-

Conditions to Avoid: Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Strong oxidizing agents and strong bases.[2]

-

Hazardous Decomposition Products: Under fire conditions, may produce toxic gases such as nitrogen oxides, carbon oxides, hydrogen fluoride, and hydrogen chloride.[6]

References

The Biological Potential of 2-Chloro-5-nitrobenzotrifluoride Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzotrifluoride, a halogenated nitroaromatic compound, represents a versatile scaffold for the synthesis of novel bioactive molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and a chlorine atom, offers multiple reaction sites for chemical modification, making it an attractive starting material for the development of new therapeutic agents. The presence of these functional groups is known to influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their biological activity. This technical guide provides an in-depth overview of the reported biological activities of derivatives of structurally similar compounds, namely 2-chloro-5-nitrobenzoic acid and 2-chloro-5-nitrobenzaldehyde (B167295), to highlight the potential of this compound in drug discovery. The guide includes quantitative data, detailed experimental protocols, and visualizations of relevant workflows and potential signaling pathways to facilitate further research in this promising area.

Anticancer Activity of Structurally Related Derivatives

Derivatives of 2-chloro-5-nitrobenzaldehyde have shown significant potential as anticancer agents. The cytotoxic effects of these compounds are often attributed to the induction of apoptosis, or programmed cell death. The trifluoromethyl group, in particular, is known to enhance the anticancer activity of various compounds by increasing their metabolic stability and cellular uptake.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivatives, which are synthesized from a related nitro-substituted aldehyde. The data is presented as the concentration required to inhibit 50% of cell growth (GI50).

| Compound ID | Cancer Cell Line | GI50 (µM) |

| 2f | Leukemia (MOLT-4/MOLT-4) | 0.98 |

| Colon Cancer (SW-620) | 1.25 | |

| Melanoma (SK-MEL-5) | 1.58 | |

| 2h | Leukemia (MOLT-4/MOLT-4) | <0.01 |

| Colon Cancer (SW-620) | 0.02 | |

| CNS Cancer (SF-539) | 0.02 | |

| Melanoma (SK-MEL-5) | 0.02 |

Antimicrobial Activity of Structurally Related Derivatives

The combination of chloro and nitro groups on an aromatic ring is a well-established pharmacophore in many antimicrobial agents. Derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their antibacterial properties, demonstrating activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The antibacterial activity of two derivatives of 2-chloro-5-nitrobenzoic acid (a methylethanolammonium salt, Compound 1 , and a 2D coordination polymer, Compound 2 ) was evaluated using the disk diffusion method. The results are presented as the diameter of the zone of inhibition in millimeters (mm).

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

| Compound 1 | Staphylococcus aureus ATCC 25923 | 28 |

| Escherichia coli ATCC 25922 | 17 | |

| Compound 2 | Methicillin-resistant S. aureus (MRSA) | 16 |